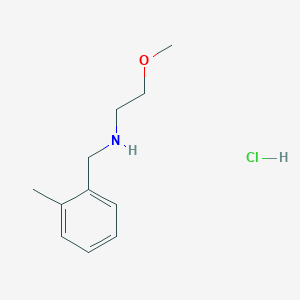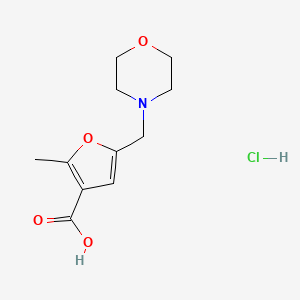
N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride
Vue d'ensemble
Description
“N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is a chemical compound with the linear formula C11H16Cl3N . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H16Cl3N . The InChI code for a similar compound, N-(2-chlorobenzyl)-2-butanamine hydrochloride, is 1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H .Applications De Recherche Scientifique
Metabolism and Detection
Research on similar compounds has focused on understanding their metabolism and developing methods for their detection in biological specimens. For example, studies have described the metabolism of phencyclidine-derived designer drugs, identifying metabolites through techniques like gas chromatography/mass spectrometry (GC/MS). These studies provide a foundation for toxicological analysis and highlight the importance of analytical methods in identifying the intake of novel psychoactive substances (Sauer et al., 2008).
Analytical Characterization
The analytical characterization of novel psychoactive substances is crucial for understanding their properties and effects. Research in this area includes developing and validating methods for the detection and quantification of these substances in various matrices, using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014). These methodologies are essential for forensic analysis, clinical toxicology, and environmental monitoring.
Synthesis and Chemical Reactions
The synthesis of related compounds and their intermediates is a significant area of research, contributing to the development of new pharmaceuticals and materials. Studies on the efficient synthesis of N-methoxy-N-methylamides from carboxylic acids (Kim et al., 2003) and the selective synthesis of N-arylbenzene-1,2-diamines (Chen et al., 2021) demonstrate the importance of innovative chemical reactions in expanding the utility of such compounds.
Mécanisme D'action
Target of Action
Compounds with similar structures are often involved in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Benzylic compounds are known to participate in reactions that involve the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.
Result of Action
The compound’s potential involvement in reactions that form new carbon-carbon bonds could have various effects, depending on the specific context of the reaction .
Action Environment
The action environment of N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions it participates in . .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-7-6-12-8-9-4-2-3-5-10(9)11;/h2-5,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQQTQRDTKEBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3085920.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)




amine hydrochloride](/img/structure/B3085984.png)
amine hydrochloride](/img/structure/B3085997.png)




